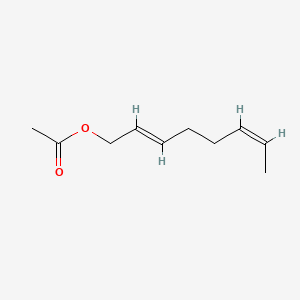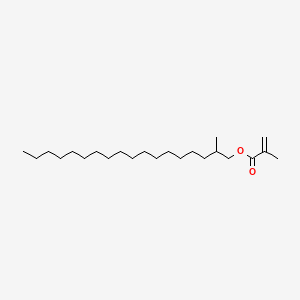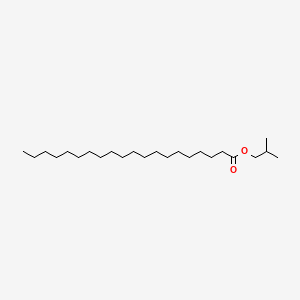![molecular formula C10H20O5 B12651862 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate CAS No. 71648-22-1](/img/structure/B12651862.png)
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate is an organic compound with the molecular formula C10H20O5 and a molecular weight of 220.2628 g/mol . It is a colorless, sweet-smelling liquid that is the ester of ethanol and acetic acid . This compound is also known by other names such as Triethylene glycol monoethyl ether acetate and 3,6,9-Trioxaundec-1-yl acetate .
Preparation Methods
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate can be synthesized through the esterification of ethanol and acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate involves its ability to act as a solvent, facilitating the dissolution and interaction of various compounds. It can interact with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions, enhancing the solubility and reactivity of other molecules . The pathways involved include the dissolution of polar and non-polar compounds, making it a versatile solvent in various applications .
Comparison with Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate can be compared with similar compounds such as:
Ethyl carbitol acetate: Similar in structure but with different solubility properties and applications.
Diethylene glycol monoethyl ether acetate: Another similar compound with distinct physical and chemical properties.
Carbitolacetate: Used in similar applications but with variations in reactivity and solubility.
The uniqueness of this compound lies in its specific balance of solubility, reactivity, and versatility, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
71648-22-1 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl acetate |
InChI |
InChI=1S/C10H20O5/c1-3-12-4-5-13-6-7-14-8-9-15-10(2)11/h3-9H2,1-2H3 |
InChI Key |
NVSCAPMJFRYMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


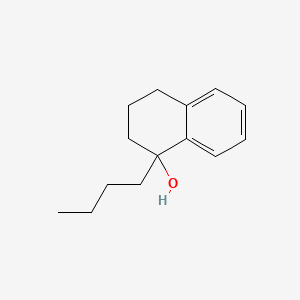

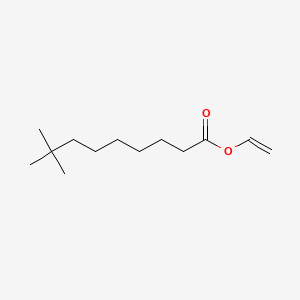

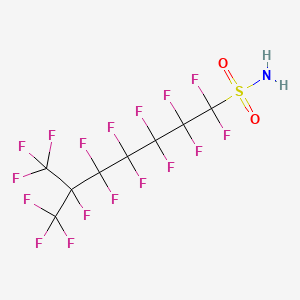
![15H-cyclopenta[a]phenanthrene](/img/structure/B12651818.png)
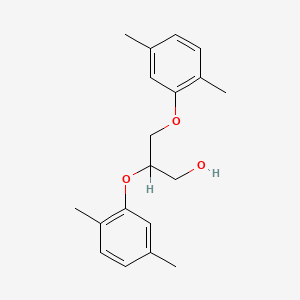
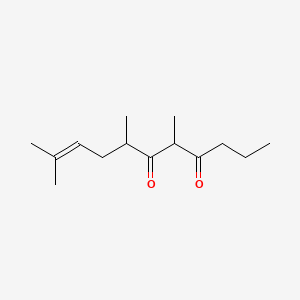
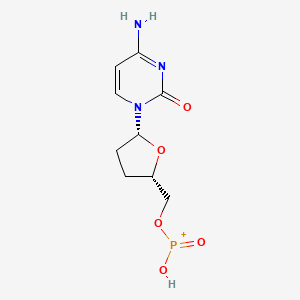
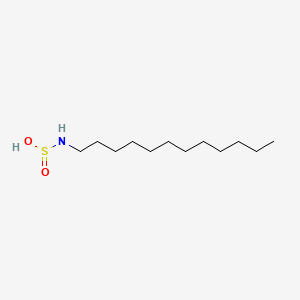
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
